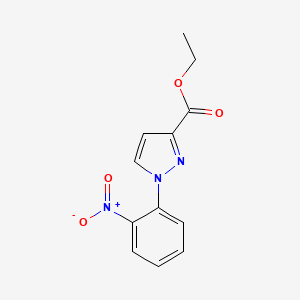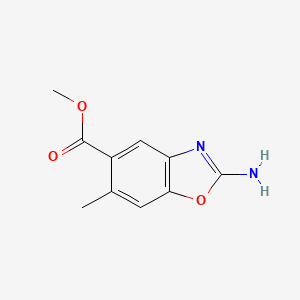
4-bromo-7-chloro-2-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-7-chloro-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have various applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and methyl groups on the indole ring makes this compound a unique compound with distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloro-2-methyl-1H-indole typically involves the halogenation of a pre-existing indole structure. One common method is the bromination and chlorination of 2-methylindole. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3). The reaction is usually carried out at low temperatures to control the reactivity of the halogens and to ensure selective substitution at the desired positions on the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis by providing better control over reaction conditions and minimizing side reactions .
化学反応の分析
Types of Reactions
4-bromo-7-chloro-2-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered electronic properties.
Coupling Reactions: The indole ring can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy or alkyl derivatives, while oxidation can produce carbonyl-containing compounds .
科学的研究の応用
4-bromo-7-chloro-2-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic and optical properties
作用機序
The mechanism of action of 4-bromo-7-chloro-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain targets, making it a valuable compound for drug discovery .
類似化合物との比較
Similar Compounds
- 4-bromo-7-chloro-1-methyl-1H-indole
- 7-bromo-4-chloro-1-methyl-1H-indazole
- 4-bromo-7-chloro-1H-indole
Uniqueness
4-bromo-7-chloro-2-methyl-1H-indole is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the indole ring. This unique substitution pattern imparts distinct electronic and steric properties, making it different from other similar compounds. Its specific reactivity and potential biological activities make it a valuable compound for various research applications .
特性
分子式 |
C9H7BrClN |
|---|---|
分子量 |
244.51 g/mol |
IUPAC名 |
4-bromo-7-chloro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrClN/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4,12H,1H3 |
InChIキー |
ZTGLKCLVEVQBTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC(=C2N1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Methylenedi(4,1-phenylene)]bis[(4-fluorophenyl)methanone]](/img/structure/B14079826.png)
![{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14079830.png)
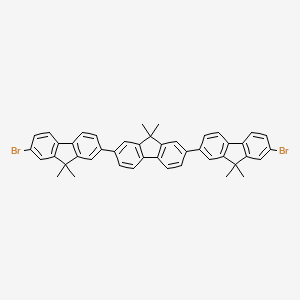
![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one](/img/structure/B14079842.png)
![Oxazolo[2,3-c][1,4]oxazin-8-ol, hexahydro-](/img/structure/B14079844.png)
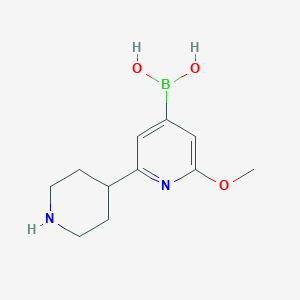
![5-Bromo-8-fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14079881.png)
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079882.png)
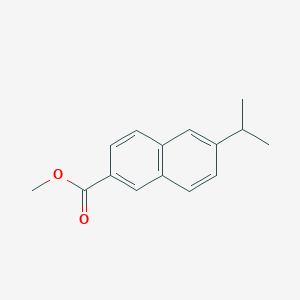
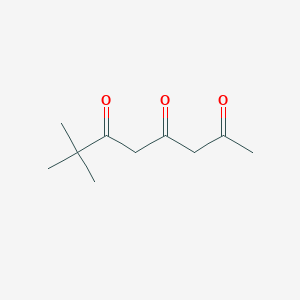
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079889.png)
![Benzenamine, N-[(2,6-dimethylphenyl)methylene]-](/img/structure/B14079894.png)
